molecular formula C13H6BrCl2NO B1407296 3-Bromo-4-(3,4-dichlorophenoxy)benzonitrile CAS No. 1548389-32-7

3-Bromo-4-(3,4-dichlorophenoxy)benzonitrile

Cat. No. B1407296
CAS RN: 1548389-32-7
M. Wt: 343 g/mol
InChI Key: SSWNKZMRXGPGGI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds like “4-(3-aminophenyl)benzonitrile” were studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Bromo-4-(3,4-dichlorophenoxy)benzonitrile” are not available, related compounds like “4-(Bromomethyl)benzonitrile” react with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile .

Scientific Research Applications

Synthesis and Industrial Applications

  • The synthesis of related compounds such as 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, highlights the importance of brominated and chlorinated compounds in pharmaceutical manufacturing and industrial processes. Practical methods for the synthesis of such compounds involve cross-coupling reactions and have implications for large-scale production despite challenges related to the use of palladium and toxic precursors (Qiu et al., 2009).

Environmental and Health Impacts of Halogenated Compounds

  • Studies on Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) reveal their occurrence as trace contaminants in brominated flame retardants and their production during combustion processes. These compounds exhibit similar biological effects to their chlorinated counterparts, inducing hepatic enzymes and causing toxic effects in mammals, highlighting the environmental and health risks associated with halogenated organic compounds (Mennear & Lee, 1994).

Toxicology and Mutagenicity of Herbicides

  • The environmental persistence and toxicology of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) have been extensively studied, underscoring the ecological and human health concerns related to the widespread use of chlorophenoxy herbicides. These studies contribute to understanding the molecular mechanisms of toxicity and the potential risks associated with exposure to such compounds, informing regulatory decisions and mitigation strategies (Zuanazzi et al., 2020).

properties

IUPAC Name

3-bromo-4-(3,4-dichlorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrCl2NO/c14-10-5-8(7-17)1-4-13(10)18-9-2-3-11(15)12(16)6-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWNKZMRXGPGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)OC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(3,4-dichlorophenoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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